molecular formula C16H13N B6616147 1-(4-Biphenylyl)cyclopropanecarbonitrile CAS No. 92855-14-6

1-(4-Biphenylyl)cyclopropanecarbonitrile

Cat. No.: B6616147
CAS No.: 92855-14-6
M. Wt: 219.28 g/mol
InChI Key: XEVZEABICZWQBJ-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopropanecarbonitrile is a specialized chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two structurally significant components: a biphenyl system and a cyclopropanecarbonitrile group. The biphenyl moiety is a privileged structure in drug design, known for its ability to participate in π-π interactions and contribute to molecular rigidity, which can enhance binding affinity to biological targets . The cyclopropane ring is a valuable scaffold in pharmaceutical research due to its unique properties, including ring strain, defined conformational rigidity, and strong C–H bonds. Incorporating a cyclopropane ring can lead to enhanced metabolic stability, improved binding potency, and increased brain permeability in drug candidates . Furthermore, the carbonitrile group serves as a versatile synthetic handle for further chemical transformations or can be hydrolyzed to a carboxylic acid for amide coupling, making it a key functional group for constructing diverse compound libraries . As such, this compound is an ideal intermediate for researchers synthesizing novel molecules for probing biological pathways or screening for therapeutic agents. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-phenylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVZEABICZWQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-14-6
Record name 1-(BIPHENYL-4-YL)-CYCLOPROPANECARBONITRILE
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Synthetic Methodologies for 1 4 Biphenylyl Cyclopropanecarbonitrile and Analogous Structures

Strategies for Cyclopropane (B1198618) Ring Formation

Transition-Metal Catalyzed Cyclopropanation Reactions

Transition metals, with their ability to form reactive carbene intermediates, are powerful tools for cyclopropane synthesis. nih.gov A variety of metals have been employed, each with its own unique characteristics and applications.

Rhodium complexes are among the most common and effective catalysts for cyclopropanation. nih.gov These reactions typically involve the decomposition of a diazo compound by the rhodium catalyst to generate a rhodium carbene. This highly reactive intermediate then adds to an alkene to form the cyclopropane ring. nih.gov

A notable example is the rhodium-catalyzed intramolecular Buchner reaction of biphenyl-substituted α-diazo-β-ketoesters. This method has proven to be highly efficient, producing the bicyclo[4.1.0]heptadiene core in high yields and with excellent selectivity. rsc.org The reaction is tolerant of a wide range of steric and electronic variations in the substrates. rsc.org Furthermore, the resulting products can be readily transformed into other valuable molecules through reactions like the Diels-Alder reaction. rsc.org

The enantioselectivity of rhodium-catalyzed cyclopropanations can be controlled through the use of chiral ligands. For instance, the adamantylglycine derived catalyst Rh₂(S-TCPTAD)₄ has been used to achieve high levels of asymmetric induction (up to 98% enantiomeric excess) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. nih.govnih.govnih.gov Computational studies suggest that a weak interaction between the carbene and the carbonyl group of the substrate facilitates the reaction. wikipedia.orgnih.govnih.gov

Table 1: Rhodium-Catalyzed Cyclopropanation of Biphenyl-Substituted α-Diazo-β-Ketoesters rsc.org

SubstrateProduct Yield (%)
Electronically diverse substratesHigh
Sterically diverse substratesHigh

Data sourced from a study on the intramolecular Buchner reaction. rsc.org

Palladium catalysts have also found application in the synthesis of cyclopropane-containing structures, although often through different mechanistic pathways than rhodium. While direct palladium-catalyzed cyclopropanation with diazo compounds is known, other palladium-mediated processes can lead to the formation of related structures. For example, palladium(II)-catalyzed C-H bond activation using a cyano directing group has been utilized to synthesize biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. researchgate.net

More specifically, palladium catalysts can facilitate intramolecular cyanoesterification of alkynes, leading to the formation of butenolides. rsc.org This reaction proceeds through the activation of a C-CN bond and migratory insertion of the alkyne. rsc.org While not a direct cyclopropanation, this methodology highlights the versatility of palladium in forming complex cyclic structures.

Nickel and iridium catalysts offer alternative approaches to cyclopropane synthesis. Nickel(0) catalysts have been shown to effect the [2+1] cycloaddition of 1,3-dienes with aldehydes, yielding vinylcyclopropanes. nih.gov This reaction proceeds through an oxanickelacyclopentene intermediate, which undergoes reductive elimination with C-O bond cleavage. nih.gov

Iridium catalysts are notable for their ability to catalyze the C-H borylation of cyclopropanes, producing versatile cyclopropylboronate esters. nih.gov These intermediates can then be converted into a variety of other functionalized cyclopropanes. nih.gov More recently, iridium(I) complexes have been successfully employed in the enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides. acs.orgwikipedia.org This method provides access to enantioenriched bicyclic lactones, lactams, and ketones with high yields and enantioselectivities. acs.orgwikipedia.org

Table 2: Enantioselective Iridium-Catalyzed Intramolecular Cyclopropanation acs.org

Substrate TypeYield (%)Enantiomeric Excess (%)
Bicyclic Lactones34-9652-98
Bicyclic Lactams34-9652-98
Bicyclic Ketones34-9652-98

Data represents the range of yields and enantiomeric excess observed for various substrates.

Photoredox-Catalyzed Cyclopropanation Pathways

In recent years, photoredox catalysis has emerged as a powerful and mild method for organic synthesis, including the formation of cyclopropane rings. thieme-connect.dersc.org These reactions are initiated by the absorption of visible light by a photocatalyst, which then engages in single-electron transfer processes to generate radical intermediates.

Radical cyclization reactions are a cornerstone of photoredox-catalyzed cyclopropanation. These reactions typically involve three key steps: selective radical generation, intramolecular radical cyclization, and quenching of the cyclized radical. A significant advantage of radical reactions is their tolerance of a wide range of functional groups and their ability to be performed under mild, neutral conditions.

One strategy involves the photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. thieme-connect.de This one-pot reaction proceeds through the radical addition of the α-bromo-β-keto ester to the alkene, followed by cyclization to form the cyclopropane ring. thieme-connect.de This method is notable for its mild conditions, taking place at room temperature in an aqueous medium. thieme-connect.de

Another approach utilizes the ring-opening of arylcyclopropanes via photoredox catalysis to form new C(sp³)–heteroatom bonds. rsc.org While this is a ring-opening process, it demonstrates the utility of photoredox catalysis in manipulating cyclopropane structures. The reaction is initiated by the single-electron oxidation of the aryl group, leading to the formation of an arylcyclopropyl cation radical. rsc.org

The field of cascade radical cyclization, where multiple bond-forming events occur in a single synthetic operation, has also seen significant advancements. These methods are highly atom- and step-economical and have been applied to the synthesis of a variety of carbo- and heterocycles.

Carbene-Based Cyclopropanation Strategies

Carbene-mediated cyclopropanation is a cornerstone of three-membered ring synthesis. nih.gov Carbenes, which are neutral species featuring a divalent carbon atom, are highly reactive electrophiles that can react with alkenes in a concerted step to form a cyclopropane ring. libretexts.org This process is a cycloaddition, and its stereospecificity is a key feature; the stereochemistry of the starting alkene is typically retained in the cyclopropane product. libretexts.org

The generation of carbenes can be achieved through various methods, such as the treatment of chloroform (B151607) with a strong base to produce dichlorocarbene, or the decomposition of diazo compounds, often catalyzed by transition metals like rhodium or copper. nih.govlibretexts.org For the synthesis of nitrile-substituted cyclopropanes, a diazoacetonitrile could serve as the carbene precursor. The general mechanism involves the reaction of a metal-carbene complex with an olefin. While noble metals like rhodium, ruthenium, and iridium have been extensively studied, recent advancements have highlighted the potential of iron-based heme-containing proteins as efficient biocatalysts for these transformations. nih.govresearchgate.net

A well-established, non-halogenated method is the Simmons-Smith reaction, which utilizes (iodomethyl)zinc iodide (ICH₂ZnI) to transfer a CH₂ group to a double bond. libretexts.org

Table 1: Comparison of Carbene-Based Cyclopropanation Methods

MethodCarbene SourceTypical Catalyst/ReagentKey Features
Dichlorocarbene AdditionChloroform (CHCl₃)Strong Base (e.g., KOH)Stereospecific; yields dichlorocyclopropanes. libretexts.org
Diazo Compound DecompositionDiazoacetonitrileTransition Metals (e.g., Rh₂(OAc)₄, Cu)Versatile; allows for functionalized carbenes. nih.gov
Simmons-Smith ReactionDiiodomethane (B129776) (CH₂I₂)Zinc-Copper Couple (Zn-Cu)Prepares non-halogenated cyclopropanes. libretexts.org

Base-Promoted Michael-Initiated Ring Closure (MIRC) for Nitrile-Substituted Cyclopropanes

A highly efficient, transition-metal-free method for synthesizing nitrile-substituted cyclopropanes is the Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.org This strategy involves the reaction between a carbon nucleophile and a Michael acceptor, followed by an intramolecular cyclization. Specifically, dinitrile-substituted cyclopropanes can be synthesized from 2-arylacetonitriles and α-bromoennitriles under mild, base-promoted conditions. nih.govnih.gov

The reaction proceeds through a tandem sequence:

A base, such as cesium carbonate (Cs₂CO₃), deprotonates the 2-arylacetonitrile to form a carbanion. rsc.org

This carbanion acts as a nucleophile in a Michael-type addition to the electron-deficient double bond of the α-bromoennitrile. rsc.org

The resulting intermediate undergoes an intramolecular nucleophilic substitution (an Sₙ2 reaction), where the newly formed carbanion displaces the bromide ion, leading to the closure of the three-membered ring. rsc.org

This method demonstrates good functional group tolerance and provides access to a wide range of dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govresearchgate.net The diastereoselectivity of the reaction often favors the formation of the trans product, where the two aryl groups are on opposite faces of the cyclopropane ring, to minimize steric hindrance. rsc.org

Table 2: Substrate Scope in MIRC for Dinitrile-Substituted Cyclopropanes

2-Arylacetonitrileα-BromoennitrileBaseSolventYieldReference
Phenylacetonitrile(Z)-2-bromo-3-phenylacrylonitrileCs₂CO₃CH₃CN95% researchgate.net
4-Methoxyphenylacetonitrile(Z)-2-bromo-3-phenylacrylonitrileCs₂CO₃CH₃CN92% researchgate.net
4-Chlorophenylacetonitrile(Z)-2-bromo-3-phenylacrylonitrileCs₂CO₃CH₃CN85% researchgate.net

1,3-Dipolar Cycloaddition of Diazoalkanes and Subsequent Nitrogen Extrusion

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, provides another route to cyclopropane rings. wikipedia.orgorganic-chemistry.org In this approach, a diazoalkane (a 1,3-dipole) reacts with an alkene (a dipolarophile) to form a five-membered heterocyclic intermediate, a pyrazoline. wikipedia.orgresearchgate.net

This reaction is a concerted, stereoconservative process. organic-chemistry.org The resulting pyrazoline is often unstable and can be induced to extrude a molecule of dinitrogen gas (N₂) either through photolysis or thermolysis. researchgate.net This extrusion leads to the formation of the cyclopropane ring.

For the synthesis of 1-(4-biphenylyl)cyclopropanecarbonitrile, the reaction would involve a nitrile-substituted alkene reacting with a diazoalkane, or vice-versa. The regioselectivity is an important consideration and is governed by both steric and electronic factors of the substituents on the diazoalkane and the alkene. organic-chemistry.org The instability of some 1-pyrazolines can lead to rapid tautomerization to the more stable 2-pyrazolines, which can also undergo nitrogen extrusion to yield cyclopropanes. wikipedia.orgresearchgate.net

Introduction and Functionalization of the Biphenylyl Moiety

The biphenyl (B1667301) group can be incorporated either by forming it on a pre-existing cyclopropane structure or by starting with a biphenyl-containing precursor and constructing the cyclopropane ring onto it.

Cross-Coupling Reactions for Biphenyl Formation (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds. gre.ac.uklibretexts.org This reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org

To synthesize this compound using this method, one could start with a haloaryl-substituted cyclopropanecarbonitrile (B140667), for example, 1-(4-bromophenyl)cyclopropanecarbonitrile. This precursor would then be reacted with phenylboronic acid in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki coupling generally involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst.

The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making this a robust method for late-stage functionalization. libretexts.orgpku.edu.cn

Pre-functionalized Biphenylyl Precursors

An alternative and often more direct strategy is to begin with a starting material that already contains the biphenyl scaffold. For instance, a compound like 4-biphenylacetonitrile (B151210) could serve as the starting point. This precursor could then be subjected to one of the cyclopropanation methods described in section 2.1.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of substituted cyclopropanes is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. This can involve controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the stereocenters.

For this compound, which has a chiral center at the C1 position of the cyclopropane ring, enantioselective synthesis is a key goal. Several strategies can be employed:

Chiral Catalysts : Asymmetric cyclopropanation can be achieved using chiral transition metal catalysts. For instance, the decomposition of diazo compounds can be rendered enantioselective by using palladium or rhodium complexes bearing chiral ligands. nih.gov

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the cyclopropanation step, the auxiliary is removed. For example, chiral N-tert-butanesulfinyl imines have been used to achieve stereocontrolled synthesis. mdpi.com

Chiral Reagents : The use of chiral reagents, such as a chiral sulfur ylide in a cyclopropanation reaction with a cyclic enone, can induce diastereoselectivity and enantioselectivity. mdpi.com

Desymmetrization : An enantioselective Suzuki-Miyaura cross-coupling can be performed on a prochiral starting material. For example, the desymmetrization of a symmetric 1,2-bis(boronic ester) cyclopropane provides a novel route to enantioenriched cyclopropyl (B3062369) boronates, which are versatile intermediates with three contiguous stereocenters. nih.gov

Recent developments in photochemistry have also opened new avenues, such as the use of chiral benzothiazolines in a self-sensitized photodecarboxylation process to achieve the enantioselective synthesis of cis-cyclopropanes. nih.gov

Enantioselective Cyclopropanation Approaches

The asymmetric synthesis of nitrile-substituted cyclopropanes is a field of growing interest due to the synthetic versatility of the cyano group. gre.ac.uk While direct enantioselective synthesis of this compound has not been extensively documented, analogous reactions with vinylarenes provide a strong basis for potential synthetic routes.

One promising approach involves the use of bio-catalysis. Engineered myoglobin (B1173299) catalysts have been shown to mediate the highly stereoselective cyclopropanation of vinylarenes with diazoacetonitrile. gre.ac.uk In these systems, a compartmentalized reaction setup allows for the in situ generation of the often unstable diazoacetonitrile, which then reacts with the vinylarene in the presence of the engineered myoglobin to yield the corresponding nitrile-substituted cyclopropane with excellent diastereo- and enantioselectivity. gre.ac.uk This method has been successfully applied to a range of styrene (B11656) derivatives, suggesting its potential applicability to 4-vinylbiphenyl (B1584822), the direct precursor to the biphenyl moiety of the target compound.

Another established method for asymmetric cyclopropanation is the use of chiral phase-transfer catalysts. buchler-gmbh.com Quaternary ammonium (B1175870) salts derived from Cinchona alkaloids are a prominent class of such catalysts, facilitating reactions between immiscible phases under mild conditions. buchler-gmbh.comnih.gov These catalysts have been effectively used in the asymmetric cyclopropanation of chalcones and other activated olefins. nih.gov The application of a chiral phase-transfer catalyst in the reaction of 4-vinylbiphenyl with a suitable cyanocarbene precursor, such as a haloacetonitrile, presents a viable, non-enzymatic route to enantiomerically enriched this compound. The choice of catalyst, solvent, and base is crucial for achieving high enantioselectivity. nih.gov

Table 1: Comparison of Enantioselective Cyclopropanation Approaches for Vinylarenes

MethodCatalyst/MediatorCyanocarbene SourceKey AdvantagesPotential for this compound
Bio-catalyzed CyclopropanationEngineered MyoglobinDiazoacetonitrileHigh diastereo- and enantioselectivity, mild reaction conditions. gre.ac.ukHigh, based on success with various styrene derivatives. gre.ac.uk
Phase-Transfer CatalysisChiral Cinchona Alkaloid DerivativesHaloacetonitriles"Green" alternative, operational simplicity, applicable to large-scale synthesis. buchler-gmbh.comHigh, requires optimization of catalyst and reaction conditions. nih.gov

Diastereoselective Control in Cyclopropane Formation

In many synthetic applications, controlling the relative stereochemistry of the substituents on the cyclopropane ring is of paramount importance. Diastereoselective cyclopropanation reactions often rely on the steric and electronic properties of the starting materials and reagents.

Phase-transfer catalysis (PTC) is a powerful technique for achieving diastereoselective cyclopropanation. The reaction of electron-deficient olefins with carbanions generated from active methylene (B1212753) compounds under PTC conditions can lead to the formation of cyclopropanes with high diastereoselectivity. beilstein-journals.org For the synthesis of this compound, a Michael-initiated ring closure (MIRC) reaction of 4-vinylbiphenyl with an α-haloacetonitrile in the presence of a base and a phase-transfer catalyst could be a viable strategy. The choice of the phase-transfer catalyst and the reaction conditions would be critical in directing the diastereoselectivity of the final product.

Palladium-catalyzed cyclopropanation of unactivated alkenes with sulfur ylides has also emerged as a versatile method for diastereoselective synthesis. nih.gov This approach leverages a nucleopalladation mechanism and can provide either syn- or anti-cyclopropanes with high selectivity, depending on the directing group employed. nih.gov While this method has been demonstrated for alkenyl amines and acids, its adaptation to vinylarenes like 4-vinylbiphenyl could offer another avenue for the diastereoselective synthesis of the target compound.

Furthermore, stereoconvergent cyclopropanation reactions using photoredox catalysis have been developed for styrenes, yielding trans-cyclopropanes with excellent stereocontrol, irrespective of the starting alkene's geometry. nih.gov This method, which utilizes diiodomethane as the methylene source, highlights the potential for radical-based pathways to achieve high diastereoselectivity.

Table 2: Overview of Diastereoselective Cyclopropanation Strategies

MethodKey Reagents/CatalystsStereochemical OutcomeApplicability to this compound
Phase-Transfer Catalysis (MIRC)α-Haloacetonitrile, Base, PTCDependent on catalyst and conditions. beilstein-journals.orgPotentially high, requires optimization.
Palladium-Catalyzed CyclopropanationSulfur Ylides, Palladium CatalystControllable syn or anti selectivity with directing groups. nih.govAdaptation from other alkene classes needed.
Photoredox CatalysisDiiodomethane, PhotosensitizerPredominantly trans for styrenes. nih.govApplicable for achieving trans diastereomers.

Derivatization and Further Synthetic Transformations of the Compound

The nitrile and biphenyl functionalities in this compound offer multiple handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Modification of the Nitrile Group

The cyano group is a versatile functional group that can be transformed into various other moieties, significantly expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. nih.govnih.gov Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to an amide. nih.gov Further hydrolysis of the amide yields the carboxylic acid. nih.gov Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. nih.gov This transformation would convert this compound into 1-(4-biphenylyl)cyclopropanecarboxylic acid or 1-(4-biphenylyl)cyclopropanecarboxamide, which can serve as precursors for further reactions.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction provides a direct route to 1-(4-biphenylyl)cyclopropylmethanamine, introducing a basic amino group that is often desirable in medicinal chemistry. The synthesis of 1-arylcyclopropylamines from aryl nitriles has been demonstrated, highlighting the feasibility of this transformation. nih.gov

Table 3: Key Transformations of the Nitrile Group

TransformationReagentsProduct Functional GroupSignificance
HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic Acid (-COOH) or Amide (-CONH₂)Access to carboxylic acid derivatives and amides for further coupling reactions. nih.govnih.gov
ReductionLiAlH₄Primary Amine (-CH₂NH₂)Introduction of a basic nitrogen atom, a common pharmacophore. nih.gov

Transformations on the Biphenylyl System

The biphenyl moiety of the molecule provides a platform for further structural diversification, primarily through cross-coupling reactions. This is a key strategy in what is often termed "late-stage functionalization," allowing for the modification of a complex molecule at a late step in the synthetic sequence. researchgate.netacs.org

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryls. nih.govresearchgate.net This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organohalide or triflate. nih.govresearchgate.net If the starting biphenyl moiety of this compound contains a halide (e.g., bromo or iodo) or a triflate group on one of the phenyl rings, it can be further functionalized through Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids. gre.ac.uknih.gov This allows for the introduction of diverse substituents onto the biphenyl core, enabling the exploration of structure-activity relationships in medicinal chemistry programs. chemrxiv.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and functional group tolerance. researchgate.net

Late-stage functionalization strategies are increasingly important in drug discovery for rapidly generating analogues of lead compounds. springernature.com The ability to modify the biphenyl system of this compound using robust and versatile methods like the Suzuki-Miyaura coupling significantly enhances its value as a molecular scaffold.

Table 4: Functionalization of the Biphenyl Moiety

ReactionKey ReagentsModificationSignificance
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acid, Palladium Catalyst, BaseIntroduction of new aryl or heteroaryl groups.Enables late-stage functionalization for creating diverse molecular libraries. acs.orgnih.govresearchgate.netchemrxiv.orgspringernature.com

Mechanistic Investigations of Reactions Involving 1 4 Biphenylyl Cyclopropanecarbonitrile

Detailed Reaction Pathway Elucidation

The reaction pathways for 1-(4-biphenylyl)cyclopropanecarbonitrile are diverse, with the specific course of reaction being highly dependent on the reagents and conditions employed. The primary modes of activation involve catalysis by Lewis acids, interaction with nucleophiles, or initiation through radical or photochemical processes. rsc.org

Under Lewis acid catalysis, such as with gallium trichloride (B1173362) (GaCl₃) or titanium tetrachloride (TiCl₄), the reaction is initiated by the coordination of the Lewis acid to the electron-withdrawing nitrile group. wiley-vch.dechemrxiv.org This coordination enhances the acceptor properties of the nitrile, polarizing the C1-C2 bond of the cyclopropane (B1198618) ring. The polarization facilitates a heterolytic cleavage of the distal C2-C3 bond, driven by the relief of ring strain and the stabilization of the resulting positive charge by the electron-donating biphenyl (B1667301) group. This process leads to the formation of a zwitterionic 1,3-dipole intermediate, which can then engage in a variety of subsequent transformations, including cascade reactions with other substrates like diacetylenes. chemrxiv.org

Alternatively, the cyclopropane ring can be opened through direct nucleophilic attack. thieme-connect.comrsc.org In this pathway, a nucleophile attacks one of the cyclopropyl (B3062369) carbons, inducing the cleavage of a C-C bond. For donor-acceptor cyclopropanes, this often proceeds via a formal Sₙ2-type mechanism where the nucleophile attacks the carbon bearing the donor group, and the C1-C2 bond cleaves, with the negative charge being stabilized by the acceptor group. nih.gov This pathway results in the formation of 1,3-difunctionalized acyclic compounds. rsc.org

Radical pathways provide another major route for the transformation of this compound. These reactions are typically initiated by single-electron transfer (SET) from the electron-rich biphenyl group, leading to the formation of a radical cation. rsc.org This intermediate is highly prone to rapid and exothermic ring-opening, which sets the stage for various subsequent functionalization reactions. vt.edu

Characterization of Key Intermediates

The mechanistic versatility of this compound is rooted in the array of reactive intermediates that can be generated from its core structure.

In many oxidative or photochemical reactions, the key intermediate is a radical cation formed via single-electron transfer from the biphenyl moiety. vt.edu The stability of this radical cation is influenced by the extended π-system of the biphenyl group. Following its formation, this intermediate undergoes a rapid and typically irreversible ring-opening of the strained cyclopropane ring. This cleavage results in the formation of a more stable 1,3-distonic radical cation or a β-carbon radical, which can then be intercepted by other reagents in the reaction mixture. rsc.orgresearchgate.net The generation of such radical intermediates is a cornerstone of photoredox-catalyzed functionalizations of aryl cyclopropanes.

While discrete, long-lived carbocations and carbanions are not always formed, the intermediates in polar reactions possess significant charge-separated character. In Lewis acid-catalyzed ring-openings, the resulting intermediate is best described as a stabilized 1,3-zwitterion. wiley-vch.dechemrxiv.org In this species, the positive charge is delocalized across the benzylic carbon and the biphenyl donor group, while the negative charge is stabilized on the carbon bearing the nitrile acceptor group. The cyclopropyl cation itself is generally considered an unstable transition state that readily opens to an allyl cation; in the context of DACs, this inherent instability is harnessed to drive the formation of the stabilized zwitterionic intermediate. researchgate.net

Transition metals such as palladium, nickel, and rhodium play a crucial role in catalyzing unique transformations of donor-acceptor cyclopropanes. nih.govnih.govmdpi.com The catalytic cycle often begins with the oxidative addition of the transition metal into one of the cyclopropane's C-C bonds, typically the one between the donor- and acceptor-substituted carbons. This process is facilitated by the strain of the ring and the electronic polarization of the bond. The reaction of donor-acceptor vinylcyclopropanes with transition-metal catalysts can lead to the formation of zwitterionic π-allylmetal species. nih.gov These organometallic intermediates are versatile and can participate in a range of subsequent reactions, including cycloadditions and cross-coupling reactions, allowing for the construction of complex molecular architectures. nih.govresearchgate.net

Table 1: Intermediates in the Reactions of this compound

Condition/CatalystKey Intermediate TypeFormation MechanismSubsequent Reactivity
Lewis Acid (e.g., GaCl₃)Zwitterionic 1,3-DipoleCoordination to nitrile group followed by heterolytic ring cleavage. wiley-vch.dechemrxiv.orgCascade reactions, cycloadditions. chemrxiv.org
Photoredox Catalyst / hvRadical CationSingle-electron transfer (SET) from the biphenyl group. vt.eduRapid ring-opening to a distonic radical, subsequent functionalization. rsc.org
Transition Metal (e.g., Pd, Ni)Organometallic Complex (e.g., π-allylmetal)Oxidative addition of the metal into a cyclopropane C-C bond. nih.govCross-coupling, annulations, cycloadditions. nih.govnih.gov
NucleophileAcyclic AnionSₙ2-type attack on a cyclopropyl carbon. nih.govProtonation or reaction with an electrophile to give 1,3-functionalized products. thieme-connect.com

Kinetic Studies and Rate-Determining Steps Analysis

While specific kinetic data for reactions of this compound are not widely published, analysis of related systems provides insight into the factors governing its reaction rates. For most transformations, the initial, irreversible ring-opening of the strained cyclopropane is the rate-determining step. The rate of this step is highly sensitive to the electronic nature of both the donor and acceptor substituents.

The efficiency of the donor group in stabilizing the positive charge that develops during heterolytic or oxidative ring-opening is paramount. Studies on the electronic effects in the biphenyl system, such as the kinetics of reactions of biphenyl-4-carboxylic acids, demonstrate how substituents on the second phenyl ring can modulate the electronic properties of the system. rsc.org This suggests that the electron-donating ability of the biphenyl group in this compound would significantly influence the activation energy of the ring-opening step. Indeed, in studies of various donor-acceptor cyclopropanes, the nature of the donor group has been shown to affect reaction efficiencies by several orders of magnitude. nih.gov Similarly, the strength of the acceptor group and its ability to stabilize a developing negative charge or coordinate to a Lewis acid catalyst are critical for facilitating the key C-C bond cleavage.

Photochemical Reaction Mechanisms

Photochemical methods offer a powerful strategy for activating this compound, typically proceeding through a radical-based mechanism. These reactions are often mediated by a photoredox catalyst that, upon excitation by visible light, becomes a potent single-electron oxidant or reductant.

Thermal Rearrangement Pathways

The thermal chemistry of cyclopropanes is dominated by isomerization and rearrangement reactions that proceed through the cleavage of a C-C bond to form a trimethylene diradical intermediate. epa.gov The activation energy for this process is sensitive to substituents on the ring.

For this compound, the C1-C2 bond is significantly weakened by the presence of the radical-stabilizing biphenyl and nitrile groups. Upon heating, this bond would be the first to break, forming a 1,3-diradical intermediate. The fate of this diradical determines the structure of the final product(s).

The primary thermal rearrangement pathway for many substituted cyclopropanes is geometric (cis-trans) isomerization, which occurs via the trimethylene diradical. epa.gov For this compound, which is achiral and lacks cis/trans isomers, this pathway would lead back to the starting material unless a structural rearrangement occurs.

A more significant thermal pathway would be a structural isomerization. This could involve the 1,3-diradical undergoing a hydrogen shift. For example, a hydrogen atom could migrate from one of the terminal methylene (B1212753) groups to the central carbon, leading to the formation of an acyclic alkene after rearrangement of the electrons. The specific products would depend on the pattern of hydrogen migration and subsequent bond formation. The stability of the potential alkene products would be a major driving force for the reaction.

Note on Data Tables: No experimental data tables on the photo-induced or thermal rearrangements of this compound could be generated, as no published research containing such specific data was found during the literature search.

Spectroscopic Characterization and Structural Elucidation of 1 4 Biphenylyl Cyclopropanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For 1-(4-Biphenylyl)cyclopropanecarbonitrile, ¹H NMR would reveal the chemical shifts, integration, and coupling patterns of the protons on the biphenyl (B1667301) and cyclopropane (B1198618) rings. The aromatic protons would appear in a distinct region of the spectrum, with their splitting patterns indicating their relative positions. The protons of the cyclopropane ring would likely show complex splitting due to their diastereotopic nature.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage and the cyclopropane ring, the carbon of the nitrile group, and the various aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a sharp absorption band would be expected for the nitrile (C≡N) stretching vibration. Additionally, characteristic peaks for aromatic C-H stretching and C=C bending, as well as aliphatic C-H stretching from the cyclopropane ring, would be observed.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Mechanistic Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. The biphenyl chromophore in this compound would be expected to exhibit characteristic absorption bands in the UV region, corresponding to π-π* transitions. The position and intensity of these bands can provide insights into the extent of conjugation within the molecule.

Computational and Theoretical Chemistry Studies of 1 4 Biphenylyl Cyclopropanecarbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, such as their geometry, electronic distribution, and energies. For 1-(4-Biphenylyl)cyclopropanecarbonitrile, DFT calculations can provide fundamental insights into its chemical behavior.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process identifies the most stable three-dimensional structure.

Illustrative Data for Conformational Analysis

Conformational State Dihedral Angle (C2-C1-C1'-C2') Relative Energy (kcal/mol) Description
Global Minimum ~45° 0.0 The most stable, twisted conformation resulting from a balance of steric repulsion and π-conjugation.
Transition State 1 0°/180° > 0 A planar or anti-planar state, representing a rotational barrier due to steric hindrance.
Transition State 2 90°/270° > 0 A perpendicular state where π-conjugation between the rings is broken, representing another rotational barrier.

Note: This table is illustrative. Specific energy values would require dedicated DFT calculations for this compound.

Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for chemical reactions.

For this compound, the electronic structure is dominated by the π-conjugated biphenyl (B1667301) system and the electron-withdrawing nitrile (-CN) group.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be primarily localized on the electron-rich biphenyl rings, which act as the principal π-system.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. The LUMO's distribution is anticipated to be spread across the biphenyl rings and significantly influenced by the cyano group, which lowers the energy of this orbital.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations on various biphenyl derivatives have shown that substituents can tune this gap. ichem.mdjcsp.org.pk

Charge distribution analysis, often visualized with molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. For this compound, the area around the nitrogen atom of the nitrile group would exhibit a high negative potential, indicating a site susceptible to electrophilic attack.

Table of Calculated Electronic Properties

Parameter Description Expected Characteristics for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Value would indicate the ionization potential; orbital density located primarily on the biphenyl moiety.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Value would indicate the electron affinity; orbital density spread across the biphenyl system and nitrile group.
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO A key indicator of chemical reactivity and stability.

Note: This table describes the type of data obtained from DFT calculations; specific values are not available in the cited literature.

Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. For this compound, a potential reaction of interest could be the ring-opening of the strained cyclopropane (B1198618) ring. DFT calculations can clarify the mechanism and diastereoselectivity of such cyclopropanation reactions. acs.org

This analysis would involve:

Identifying a plausible reaction, such as acid-catalyzed or thermally induced ring-opening.

Locating the structure of the transition state(s) connecting reactants to products.

Calculating the activation energy (the energy barrier from reactant to transition state), which determines the reaction rate.

Such studies would reveal whether ring-opening is energetically feasible and which bonds are most likely to break, providing a predictive understanding of the compound's chemical stability and potential transformations.

DFT calculations can accurately predict various spectroscopic parameters, which can be used to interpret experimental data or to characterize a molecule for which no empirical data exists. DFT methods have been successfully used to predict the vibrational spectra of biphenyl derivatives. ichem.md

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. The computed frequencies correspond to specific vibrational modes of the molecule, such as the C≡N stretch of the nitrile group, C-H stretches of the aromatic rings, and the characteristic breathing modes of the cyclopropane ring.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov An MD simulation would model the movements of the atoms in this compound over time, providing a dynamic picture of its conformational flexibility.

For this molecule, an MD simulation could:

Explore the rotational dynamics of the biphenyl group in a solvent, showing how the molecule transitions between different twisted conformations.

Analyze the flexibility of the cyclopropane ring and its connection to the biphenyl moiety.

Provide insight into intermolecular interactions if simulated in a condensed phase or with other molecules.

These simulations offer a deeper understanding of the molecule's behavior in a realistic environment, complementing the static picture provided by DFT. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies (Focus on chemical reactivity, not biological activity)

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to build a statistical model that correlates a molecule's structural or physicochemical properties with its reactivity. While often used in drug design, QSAR can also be applied to predict chemical reactivity.

For this compound, a QSAR study would involve:

Calculating a set of molecular descriptors for this molecule and a series of structurally related compounds. These descriptors can be derived from DFT calculations and include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and topological indices.

Correlating these descriptors with an experimentally measured reactivity parameter (e.g., a reaction rate constant) for the series of compounds.

Developing a mathematical model that can predict the reactivity of new, untested compounds in the same class.

Such a model could, for instance, predict how changing the substituents on the biphenyl rings would affect the rate of a specific reaction. QSAR studies have been performed on biphenyl analogues to model their activity. medcraveonline.com

Table of Compounds Mentioned

Compound Name
This compound

Prediction of Stereochemical Outcomes

The stereochemistry of this compound, a molecule possessing a chiral center at the C1 position of the cyclopropane ring, is a critical aspect influencing its chemical and biological properties. While experimental synthesis and characterization remain the ultimate arbiters of stereochemical assignment, computational and theoretical chemistry offer powerful predictive tools to understand and anticipate the stereochemical outcomes of its formation. These in silico methods are particularly valuable for elucidating the factors that govern diastereoselectivity and enantioselectivity in the synthesis of substituted cyclopropanes.

At the heart of predicting stereochemical outcomes lies the calculation of the potential energy surface for the reactions that form the cyclopropane ring. Modern computational chemistry, particularly Density Functional Theory (DFT), has proven to be a robust method for modeling reaction mechanisms and transition states. By identifying the transition state structures leading to different stereoisomers and calculating their relative energies, chemists can predict which stereoisomer is likely to be the major product. The stereochemical outcome is dictated by the kinetic and thermodynamic stability of the intermediates and transition states.

For a molecule like this compound, the prediction of stereochemical outcomes would typically involve modeling the final step of the cyclopropanation reaction. The specific precursors and reaction conditions would determine the exact computational model. For instance, in a catalyzed cyclopropanation reaction, the catalyst, the carbene precursor, and the olefin would all be included in the computational model.

Table 1: Key Computational Parameters for Stereochemical Prediction

ParameterDescriptionComputational Method
Transition State Energy The energy barrier that must be overcome for a reaction to proceed. Lower transition state energies correspond to faster reaction rates.DFT, Ab initio methods
Diastereomeric Ratio The ratio of diastereomers formed in a reaction. It is predicted by comparing the Gibbs free energies of the transition states leading to each diastereomer.DFT with solvent models
Enantiomeric Excess The measure of the purity of an enantiomer in a mixture. It is predicted by modeling reactions with chiral catalysts or auxiliaries and comparing transition state energies.DFT with chiral ligands
Steric Hindrance The repulsive interaction between atoms or groups of atoms in a molecule. It can significantly influence the approach of reactants and favor the formation of one stereoisomer over another.Molecular mechanics, DFT
Electronic Effects The influence of the distribution of electrons on the reactivity and stability of a molecule. Effects like π–π stacking can stabilize certain transition states.DFT, Natural Bond Orbital (NBO) analysis

In the context of this compound, computational studies would likely focus on the interactions between the bulky 4-biphenylyl group, the cyano group, and the other substituents on the cyclopropane ring. The size and orientation of the biphenyl group would create significant steric hindrance, which would likely play a dominant role in directing the stereochemical outcome. For example, in a reaction involving the addition of a carbene to a substituted alkene, the carbene would preferentially approach from the less sterically hindered face of the alkene.

While no specific computational studies on the prediction of stereochemical outcomes for this compound have been published, the well-established methodologies used for analogous aryl-substituted cyclopropanes provide a clear framework for how such predictions would be made. These theoretical investigations are invaluable for designing synthetic routes that favor the formation of a desired stereoisomer, thereby reducing the need for costly and time-consuming separation of stereoisomeric mixtures.

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block for Architecturally Complex Molecules

The rigid, three-dimensional framework of the cyclopropane (B1198618) ring present in 1-(4-Biphenylyl)cyclopropanecarbonitrile offers a distinct advantage in the construction of architecturally complex molecules. Unlike flexible aliphatic chains, the cyclopropyl (B3062369) group acts as a conformational anchor, introducing a defined spatial arrangement of its substituents. The biphenyl (B1667301) group, a well-known pharmacophore and a key component in materials chemistry, is held in a specific orientation by the cyclopropane scaffold.

This structural rigidity is highly valuable in medicinal chemistry and drug design, where precise positioning of functional groups is critical for biological activity. For instance, the synthesis of derivatives like 1-(4-biphenylyl)-2-phenylethylamines has been explored for potential pharmacological applications. nih.gov The cyclopropane unit can serve as a bioisostere for other chemical groups, such as double bonds or phenyl rings, while introducing unique steric and electronic properties.

Furthermore, the chemistry of cyclopropylcarbinyl cations, which can be generated from derivatives of this compound, allows for sophisticated skeletal rearrangements and cyclopropane ring-opening reactions. rsc.org These transformations provide pathways to complex carbocyclic and heterocyclic systems that are otherwise difficult to access, establishing compounds like this compound as valuable starting points for diversity-oriented synthesis. researchgate.net

Precursor to Diverse Functionalized Cyclopropane Derivatives

This compound is a versatile precursor for a variety of functionalized cyclopropane derivatives. The nitrile group is a synthetically flexible handle that can be transformed into a range of other functional groups, including carboxylic acids, amides, amines, and ketones, through established chemical methods.

A primary transformation is the hydrolysis of the nitrile to a carboxylic acid. The resulting 1-(4-biphenylyl)cyclopropanecarboxylic acid can be further derivatized. This hydrolysis is a common and efficient step in the synthesis of related cyclopropane compounds. nih.gov For example, various substituted 1-phenylcyclopropane carbonitriles are readily converted to their corresponding carboxylic acids using aqueous acid at elevated temperatures. nih.gov

The donor-acceptor nature of the molecule (with the electron-withdrawing nitrile and the aromatic biphenyl system) makes the cyclopropane ring susceptible to specific transformations. This class of "donor-acceptor cyclopropanes" is known for its rich reactivity, serving as potent substrates for preparing a diversity of functionalized compounds. mdpi.comnih.gov The development of methods for synthesizing functionalized cyclopropanes, such as cyclopropa[c]coumarins from related 2-arylcyclopropane precursors, highlights the synthetic potential embedded in this structural motif. mdpi.comnih.gov

Table 1: Synthetic Transformations of Related Cyclopropanecarbonitriles
Starting MaterialReagents & ConditionsProductReference
Substituted 2-phenyl acetonitrile1,2-dibromoethane, NaOH, TBAB, 60 °CSubstituted 1-phenylcyclopropane carbonitrile nih.gov
Substituted 1-phenylcyclopropane carbonitrileAqueous HCl, 110 °CSubstituted 1-phenylcyclopropane carboxylic acid nih.gov
2-(2-hydroxyphenyl)cyclopropane-1,1-dicarboxylatesGlacial acetic acid, chlorobenzene, refluxCyclopropa[c]coumarins mdpi.comnih.gov

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. nih.govrsc.org While direct participation of this compound in a named MCR is not prominently documented, its derivatives are prime candidates for such reactions.

By converting the nitrile group to a carboxylic acid or an amine, the molecule can be readily integrated into classic MCRs like the Ugi or Passerini reactions. nih.govmdpi.com

Ugi Reaction: A four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide. The 1-(4-biphenylyl)cyclopropanecarboxylic acid derivative could serve as the acid component, embedding the unique biphenylcyclopropyl scaffold into a peptide-like product. mdpi.com

Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide. This would yield α-acyloxy carboxamides containing the biphenylcyclopropyl moiety.

The development of novel MCRs, including electrocatalytic methods for synthesizing cyclopropane derivatives, further expands the potential applications. rsc.org The use of the biphenylcyclopropyl scaffold in MCRs would generate libraries of structurally complex and diverse molecules, which is highly valuable in the search for new bioactive compounds and functional materials. beilstein-journals.org

Potential in Optoelectronic Materials Development

The field of optoelectronics relies heavily on organic molecules with specific electronic and photophysical properties. Cyano-biphenyl systems are cornerstone materials in this area, most famously for their application in liquid crystal displays (LCDs). researchgate.netijeijournal.comaston.ac.uk Compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) exhibit desirable properties such as high dielectric anisotropy and a stable nematic liquid crystal phase near room temperature, which are directly attributable to the polar cyano group and the rigid, polarizable biphenyl core. ijeijournal.comacs.org

This compound shares the essential cyano-biphenyl structural motif. The introduction of the cyclopropane ring offers a novel strategy to modulate the properties of this well-established system. The cyclopropyl group can influence:

Molecular Packing: The three-dimensional nature of the cyclopropane ring can disrupt or alter the packing of molecules in the solid or liquid crystal state, potentially leading to new mesophases or different crystal morphologies.

Electronic Properties: The cyclopropane ring can interact electronically with the biphenyl system, subtly modifying the molecule's frontier molecular orbitals and, consequently, its absorption, emission, and charge-transport properties.

The investigation of cyanobiphenyls has shown that even small structural changes can significantly impact their dielectric and optical response. aston.ac.ukresearchgate.net By drawing a parallel, this compound and its derivatives represent a promising, yet underexplored, class of compounds for developing new organic semiconductors, liquid crystals, and other optoelectronic materials.

Table 2: Selected Properties of Representative n-Cyano-Biphenyl (nCB) Liquid Crystals
CompoundAbbreviationNematic-Isotropic Transition Temp. (°C)Key Property/ApplicationReference
4-Cyano-4'-pentylbiphenyl5CB35.1Room-temperature nematic phase, widely used in display devices. researchgate.net
4-Cyano-4'-hexylbiphenyl6CB29.0Used in nematic mixtures to tune properties. aston.ac.uk
4-Cyano-4'-heptylbiphenyl7CB42.8Component of eutectic mixtures like E7. aston.ac.uk
4-Cyano-4'-octylbiphenyl8CB40.5Exhibits both nematic and smectic A phases. researchgate.net

Synthetic Utility of Cyclopropyl Anions in C-C Bond Formation

The carbon atom of the cyclopropane ring that is attached to the nitrile group is acidic. The electron-withdrawing nature of the nitrile group (–C≡N) stabilizes a negative charge on this adjacent carbon atom (an α-carbanion). This allows for the generation of a stabilized cyclopropyl anion under preparatively useful conditions, typically by using a strong, non-nucleophilic base.

The generation of such electronegatively substituted cyclopropyl anions opens up a range of possibilities for carbon-carbon bond formation. acs.org Once formed, the cyclopropyl anion derived from this compound can act as a potent nucleophile, reacting with various electrophiles. A key application is in aldol-type condensation reactions with aldehydes and ketones to form β-hydroxy cyclopropyl derivatives. acs.org

This synthetic strategy provides a powerful method for elaborating the core structure, attaching new substituents directly to the cyclopropane ring while preserving the strained three-membered ring. This contrasts with ring-opening reactions and provides a route to highly functionalized, sterically congested molecules that would be challenging to synthesize via other methods. The ability to form C-C bonds by generating anions from cyclopropane rings is a cornerstone of modern synthetic chemistry for creating complex molecular architectures. nih.gov

Future Research Directions and Emerging Challenges for 1 4 Biphenylyl Cyclopropanecarbonitrile Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic planning, emphasizing the reduction of waste, energy consumption, and use of hazardous materials. Future research on 1-(4-biphenylyl)cyclopropanecarbonitrile should prioritize the development of synthetic pathways that are both environmentally benign and efficient.

Current synthetic approaches to similar structures often rely on multi-step sequences that may involve stoichiometric reagents and harsh reaction conditions. A key challenge is to devise more streamlined routes that maximize atom economy. For instance, traditional cyclopropanation methods might be replaced with catalytic alternatives that minimize waste. Research could focus on using heterogeneous catalysts that can be easily recovered and reused, such as zinc-based nanocrystals, which have shown promise in the sustainable synthesis of other nitrogen-containing heterocycles. rsc.org A water-driven procedure, eliminating the need for organic solvents, would represent a significant advancement in the eco-friendly production of this compound. rsc.org

FeatureConventional ApproachProposed Sustainable Approach
Solvent Chlorinated hydrocarbons (e.g., DCM)Water, supercritical CO₂, or solvent-free conditions
Catalyst Stoichiometric base or metal reagentRecyclable heterogeneous catalyst (e.g., ZnO) rsc.org
Energy Source High-temperature refluxSonication, microwave irradiation, or room temperature catalysis
Byproducts Salt wastes, organic byproductsMinimal byproducts, high atom economy
Reusability Single-use reagents and catalystsCatalyst reusable over multiple cycles rsc.org

Exploration of Novel Reaction Modalities and Catalytic Systems

Moving beyond traditional thermal reactions, the exploration of novel reaction modalities such as photochemistry and electrochemistry could unlock new synthetic pathways to this compound. These methods can often proceed under mild conditions and offer unique selectivity profiles.

The use of innovative catalytic systems is another promising frontier. While transition metals are staples in C-C bond formation, the development of earth-abundant metal catalysts (e.g., zinc, cobalt) is a key goal. rsc.orgnsf.gov For example, zinc-catalyzed systems have been successfully employed for the stereoselective synthesis of complex dicarbonyl compounds from cyclopropenes, demonstrating their potential for controlled ring-opening and functionalization reactions that could be adapted for cyclopropane (B1198618) synthesis. rsc.org Furthermore, organocatalysis presents a metal-free alternative, with cinchona alkaloids and N-heterocyclic carbenes (NHCs) having been successfully used in complex cascade reactions to build cyclic systems with high stereocontrol. nih.gov Investigating these catalytic platforms could lead to more efficient and selective syntheses of the target molecule.

Advancements in Asymmetric Synthesis Strategies for Enantiopure Derivatives

The presence of a stereocenter at the C1 position of the cyclopropane ring means that this compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is crucial, particularly for potential pharmaceutical or chiroptical material applications.

Future research should focus on catalytic asymmetric methods. Phase-transfer catalysis, which has been used for the asymmetric cyclopropanation of glycine (B1666218) derivatives, offers a robust and scalable approach. nih.gov Mechanistic investigations into catalyst decomposition and stereoselectivity models would be essential for optimizing such a system for the biphenyl (B1667301) substrate. nih.gov Additionally, organocatalytic strategies, which have proven highly effective for the enantioselective synthesis of various cyclopropane-containing compounds, should be explored. researchgate.net For instance, cinchona-derived bifunctional organocatalysts can facilitate Michael-initiated ring closure (MIRC) reactions to produce cyclopropanes with excellent enantioselectivities. researchgate.net A key challenge will be designing catalysts that can effectively control the stereochemistry despite the steric bulk of the biphenyl group.

Catalytic StrategyCatalyst ExamplePotential AdvantagesKey Challenges
Asymmetric Phase-Transfer Catalysis Chiral Quaternary Ammonium (B1175870) Salts nih.govScalability, operational simplicity, robust conditions.Catalyst stability, rigorous quality control of starting materials. nih.gov
Organocatalysis (MIRC) Cinchona-derived Thiourea/Squaramide Catalysts researchgate.netbeilstein-journals.orgMetal-free, high enantioselectivity, mild conditions.Substrate scope, catalyst loading, potential for side reactions.
Transition Metal Catalysis Chiral Cobalt or Rhodium Complexes nsf.govHigh turnover numbers, broad functional group tolerance.Cost of precious metals, removal of metal traces from the product.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of synthetic routes to this compound and its derivatives, the integration of modern automation and flow chemistry is essential. These technologies offer improved reproducibility, safety, and the ability to perform high-throughput experimentation. chemspeed.com

Automated flow platforms can facilitate rapid screening of reaction parameters such as temperature, pressure, residence time, and catalyst loading. chemrxiv.org This is particularly valuable for multi-variable optimization, such as in the development of a complex catalytic cycle. Automated synthesis platforms, like those that use pre-packed reagent capsules, can streamline the production of libraries of derivatives, enabling a rapid exploration of the chemical space around the core structure for structure-activity relationship (SAR) studies. synplechem.com The development of an automated electrochemical flow platform, for example, could address challenges in scaling up electrochemical reactions from discovery to production. chemrxiv.org Leveraging large language models (LLMs) to design experiments and control automated hardware is an emerging area that could dramatically accelerate the development process. nih.gov

Application of Advanced Computational Methods for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, offering insights that can guide experimental work. For this compound, methods like Density Functional Theory (DFT) can be applied to elucidate the transition states and energy profiles of potential synthetic pathways. mdpi.com

Such studies can help rationalize observed regioselectivity and stereoselectivity, for example, by comparing the activation energies of competing pathways. scielo.br This understanding is critical for rationally designing more efficient catalysts and reaction conditions. For instance, computational analysis of a proposed Thorpe-type reaction mechanism revealed that the lowest energy pathway was different from the classically accepted one, a finding that directly impacts how chemists approach optimizing the reaction. mdpi.com Beyond reaction mechanisms, computational methods can predict the physicochemical and electronic properties of the target molecule, such as its solubility, conformational preferences, and frontier molecular orbital energies. nih.gov This predictive power can help identify promising non-traditional applications in materials science before committing to extensive synthetic work.

Investigation of Non-Traditional Applications in Chemical Technology (e.g., new materials, sensors)

While the structural motifs of this compound suggest potential biological activity, its unique combination of a rigid, polarizable biphenyl group and a strained, electron-withdrawing cyanocyclopropane unit points toward non-traditional applications in chemical technology.

Q & A

Q. What methodologies are effective for studying the compound’s metabolic pathways?

  • Methodological Answer :
  • Radiolabeling : Synthesize 14C-labeled derivatives (e.g., using [14C]1,2-dibromoethane) to track metabolic fate .
  • Enzyme Inhibition : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify metabolic liabilities .
  • Biotransformation Studies : Use human hepatocytes to profile phase I/II metabolites .

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